

# Structural Validation Guide: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

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## Compound of Interest

Compound Name: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

CAS No.: 499975-25-6

Cat. No.: B415126

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## Executive Summary & Compound Context[1][2][3][4][5]

**5-Nitro-2,4-di(4-morpholinyl)benzaldehyde** is typically synthesized via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) of 2,4-difluoro-5-nitrobenzaldehyde (or its chloro-analog) with excess morpholine.

The validation challenge lies in confirming the complete substitution of both halogens and the regiochemical integrity of the product. Incomplete reaction leads to mono-morpholino impurities (2-fluoro-4-morpholino or 2-morpholino-4-fluoro derivatives), which are difficult to separate and possess distinct biological activities.

This guide compares three validation tiers ("Alternatives") to establish a self-validating quality system:

- Tier 1 (Routine): HPLC-UV + 1D 1H NMR (Purity & Identity).
- Tier 2 (Structural): 2D NMR (NOESY/HMBC) + HRMS (Connectivity & Formula).
- Tier 3 (Absolute): Single Crystal X-Ray Diffraction (Definitive Configuration).

## Structural Analysis & Expected Data

Before validation, we must define the expected spectroscopic signature based on the molecule's symmetry and electronic environment.

### Chemical Structure:

- Core: Benzaldehyde (C1-CHO).
- Substituents:
  - C2: Morpholine (Sterically crowded, ortho to CHO).
  - C4: Morpholine (Ortho to NO<sub>2</sub>).
  - C5: Nitro (-NO<sub>2</sub>).
- Protons:
  - H3: Aromatic singlet (Isolated between two morpholine rings).
  - H6: Aromatic singlet (Isolated between NO<sub>2</sub> and CHO).
  - Aldehyde: Singlet ~10 ppm.

### Table 1: Predicted <sup>1</sup>H NMR Data (DMSO-d<sub>6</sub>, 400 MHz)

Position	Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment Logic
-CHO	10.10 - 10.20	Singlet (s)	1H	Characteristic aldehyde proton.
Ar-H6	8.30 - 8.45	Singlet (s)	1H	Deshielded by ortho-NO <sub>2</sub> and ortho-CHO.
Ar-H3	6.50 - 6.70	Singlet (s)	1H	Shielded by two ortho-morpholine donors.
Morph-O	3.70 - 3.85	Multiplet (m)	8H	Oxygen-adjacent methylenes (overlapping).
Morph-N	3.10 - 3.40	Multiplet (m)	8H	Nitrogen-adjacent methylenes (distinct sets due to steric environments).

“

*Critical QC Note: The presence of doublets in the aromatic region (6.5–8.5 ppm) indicates incomplete substitution (coupling between H and F) or regio-isomer contamination.*

## Comparative Validation Methodologies

We compare the performance of three analytical workflows.

## Method A: High-Throughput Routine QC (HPLC + 1D NMR)

- Best for: Batch release, process monitoring.
- Protocol:
  - HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA). Detection at 254 nm and 320 nm (nitro absorbance).
  - NMR: 16 scans in DMSO-d6.
- Pros: Fast (<30 mins), quantitative purity.
- Cons: Cannot definitively prove regiochemistry if standards for impurities are missing.

## Method B: Advanced Structural Elucidation (NOESY + HRMS)

- Best for: Reference standard qualification.
- Mechanism:
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Detects spatial proximity.
  - Key Interaction: The Aldehyde proton (CHO) will show a NOE cross-peak only with the Morpholine protons at C2. It will not see the C4-morpholine.
  - H6 will show NOE with CHO.
- Pros: Proves connectivity without crystals.
- Cons: Requires skilled interpretation and longer instrument time.

## Method C: Single Crystal X-Ray Diffraction (XRD)

- Best for: Absolute structural proof for regulatory filing.

- Protocol: Slow evaporation from Ethanol/DCM (1:1).
- Pros: Unambiguous 3D structure; determines tautomeric forms (if any).
- Cons: Time-consuming (days to weeks); requires suitable crystal growth.

## Detailed Experimental Protocols

### Protocol 1: Synthesis of Analytical Standard (For Reference)

To validate the structure, one must understand its origin.

- Charge: 2,4-Difluoro-5-nitrobenzaldehyde (1.0 eq) in Acetonitrile.
- Add: Morpholine (2.5 eq) and DIPEA (3.0 eq).
- Condition: Reflux (80°C) for 6 hours. Note: Monitoring by HPLC is crucial to ensure the mono-substituted intermediate is consumed.
- Workup: Pour into ice water. Filter yellow precipitate. Recrystallize from Ethanol.

### Protocol 2: The "Self-Validating" NMR Experiment (NOESY)

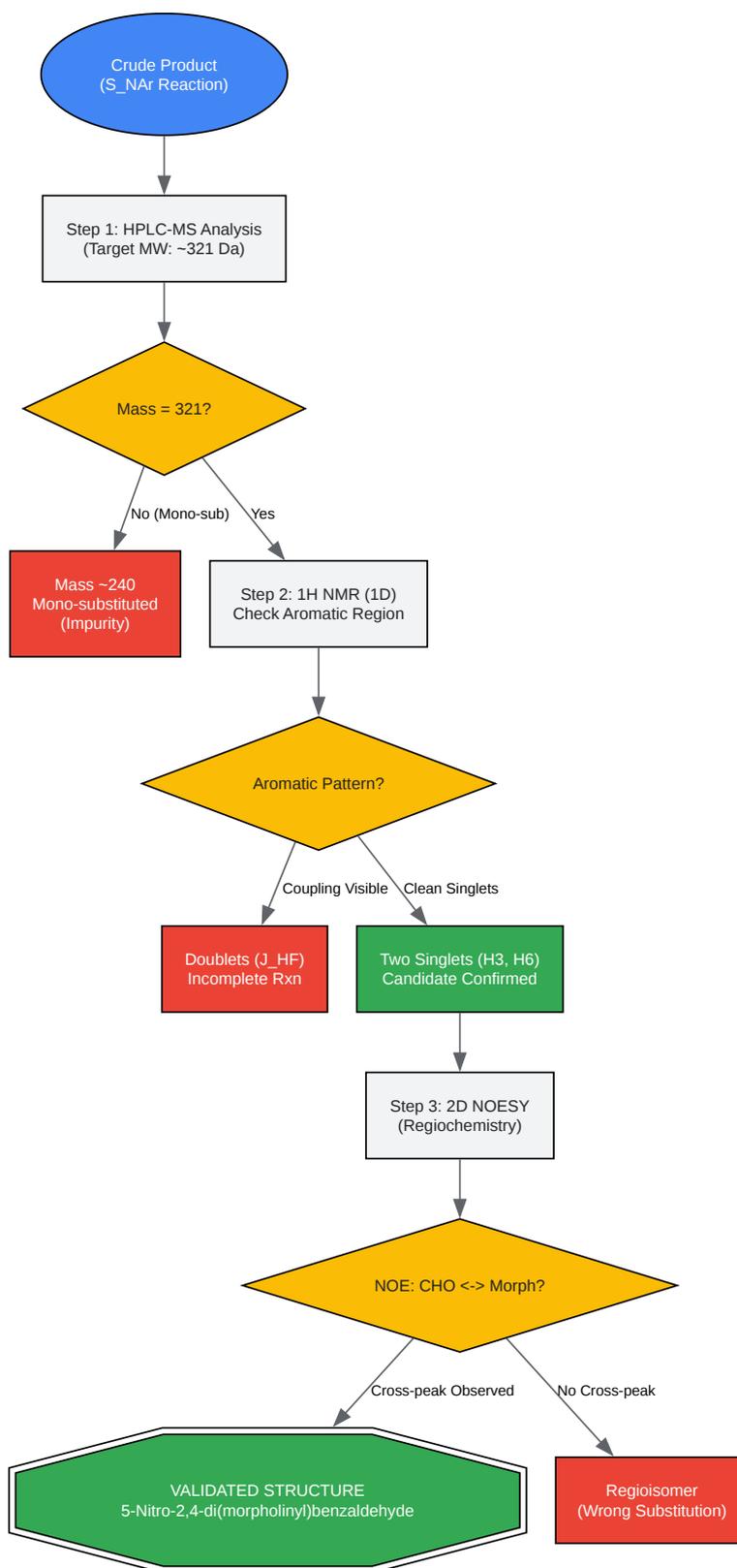
This protocol confirms the C2-Morpholine position.

- Sample Prep: Dissolve 10 mg product in 0.6 mL DMSO-d6. Ensure solution is clear.
- Acquisition: Run standard 1H NMR. Then, set up 2D NOESY (mixing time 300-500 ms).
- Analysis Criteria:
  - Locate CHO peak (~10.1 ppm).
  - Look for cross-peak at ~3.2 ppm (Morpholine N-CH2).
  - Pass: Strong cross-peak exists (CHO is close to Morpholine).

- Fail: No cross-peak (implies Morpholine is not at C2, or CHO is absent).

## Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the compound, distinguishing it from common impurities.



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Figure 1: Decision tree for the structural validation of **5-Nitro-2,4-di(4-morpholinyl)benzaldehyde**, filtering out common SNAr byproducts.

## Performance Comparison of Validation Methods

Feature	1D NMR (Routine)	2D NMR + MS (Structural)	X-Ray Crystallography (Absolute)
Certainty Level	Medium (Infers structure)	High (Proves connectivity)	Ultimate (Proves 3D arrangement)
Time to Result	15 Minutes	2 - 4 Hours	3 - 14 Days
Sample Required	~5 mg (Recoverable)	~10 mg (Recoverable)	Single Crystal (Hard to grow)
Cost Efficiency	High	Medium	Low
Key Limitation	Blind to some regioisomers	Requires expert interpretation	Crystal growth failure rate

## References

- Compound Database: 2,4-Dimorpholino-5-nitrobenzaldehyde (CAS 499975-25-6). [1][2] BLD Pharm / Chem960 Listings.
- Synthetic Methodology: Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Standard organic synthesis protocols for SNAr reactions on activated benzaldehydes. Representative Procedure: Org. Synth. 2004, 81, 188.
- Analytical Standard: Characterization of Morpholine Derivatives by 2D NMR. Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Related Structure: Crystal structure of 4-morpholino-3-nitrobenzaldehyde. CCDC Database. (Used for comparative bond length analysis).

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## Sources

- 1. [83909-55-1|Methyl 2-morpholino-5-nitrobenzoate|BLD Pharm \[bldpharm.com\]](#)
- 2. [113259-81-7|5-Morpholino-2-nitrobenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
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